Endomorphin 2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

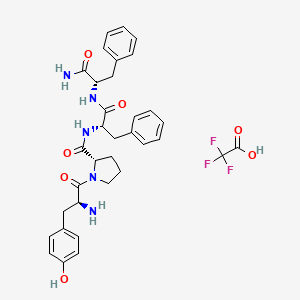

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJAQAAWBPIPNC-ZLYCMTQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Endomorphin-2 TFA in Pain Perception: A Technical Guide

Introduction

Endomorphin-2 (EM-2) is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2) that exhibits exceptionally high affinity and selectivity for the μ-opioid receptor (MOR), the primary target for highly effective analgesics like morphine.[1][2][3][4] Discovered in the mammalian brain, EM-2 is a key modulator of pain perception, acting at both spinal and supraspinal levels.[5] This technical guide provides an in-depth overview of the role of Endomorphin-2 TFA in pain perception, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its function. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common and stable formulation for synthetic peptides used in research that does not alter its biological activity.

Mechanism of Action: Selective μ-Opioid Receptor Agonism

The principal mechanism through which Endomorphin-2 exerts its analgesic effects is by acting as a potent and highly selective agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. EM-2 is localized in primary sensory afferent fibers and the superficial laminae of the spinal cord, positioning it to directly modulate nociceptive signaling pathways.

Upon binding to MORs located on the pre- and postsynaptic terminals of neurons involved in pain transmission, EM-2 initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to:

-

Presynaptic Inhibition: Activation of presynaptic MORs inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from the terminals of primary afferent nociceptors.

-

Postsynaptic Hyperpolarization: Activation of postsynaptic MORs on second-order neurons in the dorsal horn leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ hyperpolarizes the neuron, making it less likely to fire and transmit pain signals to higher brain centers.

The analgesic actions of EM-2 are effectively reversed by MOR-selective antagonists like naloxone and β-funaltrexamine (β-FNA), confirming its mechanism is mediated through this receptor.

Biased Agonism

Recent research suggests that Endomorphin-2 may act as a "biased agonist" at the μ-opioid receptor. This means it preferentially activates certain downstream signaling pathways over others. Specifically, EM-2 appears to show a bias towards β-arrestin recruitment and receptor phosphorylation, processes involved in receptor desensitization and internalization, compared to its efficacy for G-protein activation. This property is of significant interest in drug development, as ligands that are biased towards G-protein signaling and away from β-arrestin pathways may produce potent analgesia with a reduced side-effect profile, including less respiratory depression and tolerance.

Signaling Pathways and Experimental Workflows

Endomorphin-2 Signaling Cascade

The binding of Endomorphin-2 to the μ-opioid receptor triggers a well-defined signaling pathway mediated by inhibitory G-proteins (Gi/Go).

Caption: Canonical signaling pathway of Endomorphin-2 via the μ-opioid receptor.

Experimental Workflow: In Vivo Pain Assay

The analgesic efficacy of Endomorphin-2 is commonly evaluated in rodent models of pain, such as the tail-flick test, which measures the response latency to a thermal stimulus.

Caption: A typical experimental workflow for assessing the analgesic effect of Endomorphin-2.

Quantitative Data

The interaction of Endomorphin-2 with opioid receptors and its functional consequences have been quantified in numerous studies.

Table 1: Receptor Binding Affinity and Functional Potency

This table summarizes key in vitro parameters for Endomorphin-2. Ki (inhibition constant) represents binding affinity (lower is stronger), while EC50 (half-maximal effective concentration) represents functional potency in assays like GTPγS binding.

| Parameter | Receptor | Species/System | Value (nM) | Reference(s) |

| Binding Affinity (Ki) | μ-Opioid (MOR) | Human (CHO cells) | 0.3 - 1.5 | |

| μ-Opioid (MOR) | Rat Brain | 0.34 | ||

| δ-Opioid (DOR) | Rat Brain | > 9,000 | ||

| κ-Opioid (KOR) | Rat Brain | > 10,000 | ||

| κ3 Sites | Mouse Brain | 20 - 30 | ||

| Functional Potency (EC50) | μ-Opioid (MOR) | Rat Brain ([³⁵S]GTPγS) | 78 |

Data compiled from multiple sources. Values can vary based on specific assay conditions.

Table 2: In Vivo Analgesic Efficacy (ED50)

ED50 (median effective dose) is the dose required to produce a maximal analgesic effect in 50% of the test subjects. It is a key measure of in vivo potency.

| Pain Model | Administration | Species | ED50 (µg) | Reference(s) |

| Tail-Flick Test | Intrathecal (i.t.) | Rat | 30 | |

| Jump Test | Intrathecal (i.t.) | Rat | 0.5 | |

| Inflammatory Pain (CFA) | Intrathecal (i.t.) | Rat | 20 | |

| Neuropathic Pain (SNI) | Intracerebroventricular (i.c.v.) | Mouse | ~0.05 (10 nmol) |

Note: The potency of Endomorphin-2 can be significantly modulated by factors such as its degradation by enzymes like dipeptidyl peptidase IV.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Endomorphin-2) for a specific receptor.

-

Objective: To measure the affinity of Endomorphin-2 for μ, δ, and κ opioid receptors.

-

Materials:

-

Membrane preparations from CHO cells expressing human recombinant opioid receptors or from rodent brain tissue.

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]Deltorphin-II for DOR, [³H]U-69593 for KOR).

-

Unlabeled Endomorphin-2 TFA.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (presoaked in 0.5% polyethylenimine).

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of radioligand with the membrane preparation in the presence of varying concentrations of unlabeled Endomorphin-2.

-

To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-labeled standard ligand (e.g., 1 µM naloxone).

-

Incubate the mixture at 25°C for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of Endomorphin-2 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor agonism.

-

Objective: To quantify the ability of Endomorphin-2 to activate G-proteins via the μ-opioid receptor.

-

Materials:

-

Membrane preparations from rodent brain or cells expressing MOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate membrane preparations with GDP (e.g., 30 µM) and varying concentrations of Endomorphin-2 at 30°C.

-

Initiate the reaction by adding a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM).

-

Incubate at 30°C for 45-60 minutes.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS on the filters.

-

Plot the specific binding against the logarithm of the Endomorphin-2 concentration to determine the EC50 (potency) and Emax (efficacy) values.

-

Conclusion

Endomorphin-2 TFA is a powerful research tool and a key endogenous peptide in the modulation of pain. Its high affinity and selectivity for the μ-opioid receptor make it a potent analgesic that acts through established Gi/o-protein signaling pathways to inhibit nociceptive transmission. Further investigation into its properties, particularly its potential for biased agonism, may pave the way for the development of novel analgesics with improved therapeutic profiles. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for professionals engaged in pain research and opioid drug development.

References

- 1. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 2. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Endogenous Opioid Activity of Endomorphin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-2 is a tetrapeptide endogenous opioid with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂. Since its discovery, it has garnered significant interest due to its exceptionally high affinity and selectivity for the µ-opioid receptor, the primary target for many clinically used opioid analgesics. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of endomorphin-2. It includes a summary of its binding affinity, functional activity, and in vivo analgesic potency, presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of its signaling pathways and discovery workflow are also provided to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Discovery and History

Endomorphin-2, along with endomorphin-1, was first reported in 1997 by Zadina and colleagues.[1] These peptides were isolated from bovine brain through a multi-step purification process guided by a radioligand binding assay for the µ-opioid receptor.[2] Their discovery was a significant milestone as they were the first identified endogenous peptides to exhibit such high selectivity for the µ-opioid receptor, suggesting they may be the natural ligands for this receptor.[1] Unlike the previously discovered opioid peptides (enkephalins and dynorphins), the endomorphins do not share the common Tyr-Gly-Gly-Phe N-terminal motif.[1] Endomorphin-2 is predominantly found in the spinal cord and lower brainstem, distinguishing its distribution from endomorphin-1, which is more concentrated in the brain and upper brainstem.[1]

Quantitative Pharmacological Data

The pharmacological profile of endomorphin-2 is characterized by its high-affinity binding to the µ-opioid receptor and its potent agonistic activity. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding Affinity of Endomorphin-2

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| [³H]Endomorphin-2 | Rat brain membranes | 1.12 | |

| [¹²⁵I]Endomorphin-2 | Mouse brain homogenates | 0.2 | |

| [³H]DAMGO | CHO cells expressing human µ-opioid receptor | Sub-nM to nM range | |

| [³H]Naloxone | Rat brain membranes | Increased 15-fold in presence of NaCl |

Table 2: Functional Activity of Endomorphin-2

| Assay | Cell Line / Preparation | EC₅₀ (nM) | Maximal Response (Eₘₐₓ) | Reference |

| Inhibition of Forskolin-stimulated cAMP formation | CHOµ cells | 8.15 (pIC₅₀) | 56.3% | |

| Inhibition of Forskolin-stimulated cAMP formation | SH-SY5Y cells | 8.11 (pIC₅₀) | 40.2% | |

| [³⁵S]GTPγS Binding | Rat brain membranes | Stimulated | - | |

| Inhibition of Adenylyl Cyclase | Rat brain membranes | Inhibited | - | |

| Calcium Mobilization | HEK293 cells | 55.5 | - |

Table 3: In Vivo Analgesic Potency of Endomorphin-2

| Analgesia Test | Route of Administration | ED₅₀ (µg) | Species | Reference |

| Tail-flick test | Intracerebroventricular (i.c.v.) | 30 | Mice | |

| Jump test | Intracerebroventricular (i.c.v.) | 0.5 | Mice | |

| Formalin test | Intracerebroventricular (i.c.v.) | Dose-dependent analgesia | Mice | |

| Hot Plate Test | Intracerebroventricular (i.c.v.) | Potent analgesia | Mice |

Key Experimental Protocols

Isolation and Purification of Endomorphin-2 from Brain Tissue

This protocol is a generalized summary based on the methodologies that led to the discovery of endomorphins.

-

Tissue Homogenization: Brain tissue (e.g., bovine or human cortex) is homogenized in an acidic buffer to inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged to remove insoluble debris.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE column to enrich for peptides and remove salts and other polar molecules. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile in water with trifluoroacetic acid).

-

High-Performance Liquid Chromatography (HPLC): The peptide-enriched fraction is subjected to multiple rounds of reverse-phase HPLC for further purification. Different column matrices and solvent gradients are used in successive steps to separate the complex mixture of peptides.

-

Bioassay-Guided Fractionation: Throughout the HPLC purification steps, fractions are collected and tested for their ability to bind to the µ-opioid receptor using a radioligand binding assay. Fractions showing high affinity are selected for further purification.

-

Amino Acid Sequencing: Once a pure peptide is isolated, its amino acid sequence is determined using techniques such as Edman degradation or mass spectrometry.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a typical competitive binding assay to determine the affinity (Kᵢ) of endomorphin-2 for the µ-opioid receptor.

-

Membrane Preparation: Brain tissue or cells expressing the µ-opioid receptor are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in assay buffer.

-

Assay Incubation: A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO or [¹²⁵I]endomorphin-2) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled endomorphin-2.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.

-

Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioimmunoassay (RIA) for Endomorphin-2 Quantification

This protocol describes a competitive radioimmunoassay for measuring the concentration of endomorphin-2 in biological samples.

-

Antibody Coating: Wells of a microtiter plate are coated with a secondary antibody (e.g., goat anti-rabbit IgG) and then incubated with a primary antibody specific for endomorphin-2.

-

Standard Curve and Sample Preparation: A standard curve is prepared using known concentrations of synthetic endomorphin-2. Biological samples are appropriately diluted.

-

Competitive Binding: A fixed amount of radiolabeled endomorphin-2 (e.g., ¹²⁵I-endomorphin-2) is mixed with either the standard or the unknown sample and added to the antibody-coated wells. The mixture is incubated to allow competition between the labeled and unlabeled peptide for binding to the primary antibody.

-

Washing: The wells are washed to remove unbound radiolabeled peptide.

-

Quantification of Radioactivity: The amount of radioactivity remaining in each well (bound radiolabeled peptide) is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled endomorphin-2 standards. The concentration of endomorphin-2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

Signaling Pathways and Experimental Workflows

Endomorphin-2 Signaling Pathways

Endomorphin-2, upon binding to the µ-opioid receptor (a G-protein coupled receptor), initiates intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.

More recently, a G-protein-independent signaling pathway involving β-arrestin has been characterized for opioid receptors. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of downstream signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Experimental Workflow for Endogenous Peptide Discovery

The discovery of endomorphin-2 followed a classic biochemical purification strategy guided by a specific bioassay. This workflow is fundamental to the discovery of novel endogenous peptides.

References

Endomorphin 2 TFA: A Technical Guide to its High Affinity and Selectivity for the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Endomorphin 2 TFA's binding characteristics to the mu-opioid receptor (MOR). Endomorphin 2, an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is a potent and highly selective agonist for the MOR.[1][2] This document summarizes key quantitative data, details common experimental methodologies for assessing its binding and functional activity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a high affinity for the mu-opioid receptor, with binding affinity constants (Ki) typically in the sub-nanomolar to low nanomolar range.[1][3] Its selectivity for the mu-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors is significant, with Ki values for DOR and KOR being several orders of magnitude higher.[1]

Table 1: Binding Affinity (Ki) of Endomorphin 2 for Opioid Receptors

| Receptor Subtype | Ligand | Ki (nM) | Source System | Reference |

| Mu (μ) | Endomorphin 2 | 0.69 | Not Specified | |

| Endomorphin 2 | 1.37 | Mouse brain membranes | ||

| Endomorphin 2 | 0.58 | Rat recombinant μ-opioid receptors in CHO cells | ||

| Endomorphin 2 | 6.12 - 19.2 | Rat brain membranes | ||

| Delta (δ) | Endomorphin 2 | > 500 | Not Specified | |

| Endomorphin 2 | 9,233 | Not Specified | ||

| Kappa (κ) | Endomorphin 2 | > 500 | Not Specified | |

| Endomorphin 2 | 5,240 | Not Specified | ||

| Kappa3 (κ3) | Endomorphin 2 | 20 - 30 | Not Specified |

Table 2: Functional Potency (IC50 / EC50) of Endomorphin 2

| Assay Type | Parameter | Value (nM) | Cellular System | Reference |

| cAMP Accumulation Inhibition | IC50 | 7.08 | CHO cells expressing rat recombinant μ-opioid receptors | |

| cAMP Accumulation Inhibition | IC50 | 7.76 | SH-SY5Y human neuroblastoma cells | |

| Muscle Contraction Inhibition | IC50 | 16.79 | NMRI mouse vas deferens |

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human or rat mu, delta, or kappa opioid receptor.

-

Radioligands:

-

For mu-opioid receptor: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)

-

For delta-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) or [³H]deltorphin-2

-

For kappa-opioid receptor: [³H]U-69593

-

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filter mats.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. Total, non-specific, and test compound binding should be assessed in triplicate.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. It provides a direct measure of the agonist's efficacy and potency.

Objective: To determine the EC50 and Emax of this compound for G protein activation via the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from cells expressing the mu-opioid receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Test Compound: this compound, serially diluted.

-

Positive Control: A known full agonist, such as DAMGO.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.

-

Scintillation Cocktail.

Procedure:

-

Pre-incubation: In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of this compound at 30°C for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Detection: Measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding to obtain specific binding.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve.

-

cAMP Inhibition Assay

This is another functional assay that measures the downstream effect of mu-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line expressing the mu-opioid receptor and a system to measure cAMP (e.g., CHO cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate for a defined period to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Mu-Opioid Receptor Signaling Pathway

The binding of Endomorphin 2 to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o).

Caption: Mu-opioid receptor signaling pathway.

Radioligand Competition Binding Assay Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of Endomorphin 2.

Caption: Radioligand binding assay workflow.

GTPγS Binding Assay Logical Flow

This diagram outlines the logical progression of a GTPγS binding assay to assess the functional activity of Endomorphin 2.

Caption: GTPγS binding assay logical flow.

References

Physiological Functions of Endomorphin-2 in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological functions of Endomorphin-2 (EM-2) within the central nervous system (CNS). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, physiological effects, and experimental investigation of this endogenous opioid peptide.

Endomorphin-2, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is a highly potent and selective endogenous agonist for the μ-opioid receptor (MOR).[1] Its distribution is predominantly localized to the spinal cord and lower brainstem, suggesting a critical role in modulating nociceptive pathways and other vital physiological processes.[2] This guide will delve into the multifaceted functions of EM-2, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Physiological Functions

Endomorphin-2's high affinity and selectivity for the μ-opioid receptor underpin its diverse physiological roles, which include:

-

Pain Modulation (Analgesia): EM-2 is a potent analgesic. Its activation of MORs in the spinal cord dorsal horn inhibits the transmission of pain signals.[3] This is achieved through both presynaptic and postsynaptic inhibition of nociceptive neurons.[4][5]

-

Stress Response: Endomorphins are implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.

-

Reward and Aversion: Unlike Endomorphin-1, which is associated with reward, Endomorphin-2 has been shown to induce conditioned place aversion, suggesting a role in the negative reinforcement pathways. This effect may be mediated by its induction of dynorphin A release, which acts on kappa-opioid receptors.

-

Cognitive and Autonomic Functions: The distribution of EM-2 in various brain regions suggests its involvement in a broader range of functions, including autonomic regulation and cognitive processes, although these areas are less extensively studied.

Quantitative Data

To facilitate comparative analysis, the following tables summarize key quantitative data related to Endomorphin-2's receptor binding and physiological effects.

Table 1: Opioid Receptor Binding Affinities of Endomorphin-2

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| μ (mu) | 0.69 | Bovine/Human Brain | |

| δ (delta) | > 500 | Not Specified | |

| κ1 (kappa1) | > 500 | Not Specified | |

| κ3 (kappa3) | 20 - 30 | Not Specified |

Table 2: Analgesic Effects of Intracerebroventricular (i.c.v.) Endomorphin-2 in Mice

| Assay | Dose (µg) | Effect | Reference |

| Tail-Flick Test | 30 | Potent, long-lasting analgesia | |

| Formalin Test | 1, 3, 10 | Dose-dependent analgesia |

Table 3: Electrophysiological Effects of Endomorphin-2 on Spinal Cord Neurons

| Neuronal Parameter | Concentration (µM) | Effect | Reference |

| sEPSC Amplitude | 3 | Reduced from -33.9 ± 21.5 pA to -23.5 ± 13.6 pA | |

| sEPSC Frequency | 3 | Reduced from 4.38 ± 2.5 Hz to 3.07 ± 2.12 Hz |

Signaling Pathways

Endomorphin-2 binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological effects.

G-Protein Signaling Pathway

Upon binding of EM-2, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Caption: Canonical G-protein signaling pathway activated by Endomorphin-2.

β-Arrestin Biased Signaling

Recent studies have revealed that EM-2 can act as a biased agonist at the MOR, preferentially activating the β-arrestin pathway over the G-protein pathway. This biased agonism may contribute to some of the unique physiological effects of EM-2 and has significant implications for drug development, as the β-arrestin pathway is often associated with the adverse effects of opioids, such as tolerance and respiratory depression.

Caption: β-Arrestin biased signaling pathway initiated by Endomorphin-2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Endomorphin-2's physiological functions.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of Endomorphin-2 for opioid receptor subtypes.

Materials:

-

Cell membranes expressing recombinant human μ, δ, or κ-opioid receptors.

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).

-

Endomorphin-2.

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of unlabeled Endomorphin-2.

-

In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of Endomorphin-2 or buffer (for total binding).

-

For non-specific binding, add a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Incubate at 25°C for 60 minutes.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the in vivo release of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following Endomorphin-2 administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Endomorphin-2.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, spinal dorsal horn).

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer Endomorphin-2 systemically or through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

Express the data as a percentage of the baseline release.

Caption: Experimental workflow for in vivo microdialysis.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of Endomorphin-2 on the electrophysiological properties of individual neurons, such as ion channel currents and membrane potential.

Materials:

-

Vibratome or tissue chopper for slicing.

-

Recording chamber and perfusion system.

-

Micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Internal and external recording solutions.

-

Endomorphin-2.

Procedure:

-

Prepare acute brain or spinal cord slices from the animal.

-

Transfer a slice to the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

-

Under a microscope, identify a target neuron.

-

Approach the neuron with a glass micropipette filled with internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline electrophysiological activity (e.g., spontaneous excitatory postsynaptic currents - sEPSCs).

-

Perfuse the slice with a known concentration of Endomorphin-2.

-

Record the changes in electrophysiological parameters.

-

Wash out the drug and record the recovery.

-

Analyze the data to determine the effects of Endomorphin-2 on neuronal activity.

Immunofluorescence Staining for Protein Localization

Objective: To visualize the distribution and co-localization of Endomorphin-2 and its receptor (MOR) in CNS tissue.

Materials:

-

Fixed brain or spinal cord tissue sections.

-

Phosphate-buffered saline (PBS).

-

Blocking solution (e.g., PBS with normal goat serum and Triton X-100).

-

Primary antibodies (anti-Endomorphin-2, anti-MOR).

-

Fluorescently labeled secondary antibodies.

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100) in PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the sections with primary antibodies (e.g., rabbit anti-Endomorphin-2 and mouse anti-MOR) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the sections on slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conditioned Place Aversion (CPA) Assay

Objective: To assess the aversive properties of Endomorphin-2.

Materials:

-

Conditioned place preference/aversion apparatus with two distinct compartments.

-

Endomorphin-2.

-

Saline solution.

-

Animal tracking software.

Procedure:

-

Pre-conditioning Phase: On day 1, allow the animal to freely explore both compartments of the apparatus for 15 minutes and record the time spent in each.

-

Conditioning Phase (Days 2-4):

-

On alternate days, administer Endomorphin-2 (e.g., 1-10 µg, i.c.v.) and confine the animal to one compartment for 30 minutes.

-

On the other days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the compartment with the drug should be counterbalanced across animals.

-

-

Test Phase (Day 5): Place the animal in the neutral central area of the apparatus and allow it to freely access both compartments for 15 minutes. Record the time spent in each compartment.

-

Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates conditioned place aversion.

Conclusion

Endomorphin-2 is a pivotal endogenous opioid peptide in the central nervous system with a primary role in pain modulation. Its high affinity and selectivity for the μ-opioid receptor, coupled with its distinct signaling properties, including biased agonism, make it a subject of intense research interest. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the endomorphin system. A deeper understanding of the physiological functions and molecular mechanisms of Endomorphin-2 will be instrumental in the development of novel analgesics with improved efficacy and reduced side-effect profiles.

References

- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 3. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endomorphin-2 Decreases Excitatory Synaptic Transmission in the Spinal Ventral Horn of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]

The Enigmatic Origin of a Potent Endogenous Opioid: A Technical Guide to the Putative Endomorphin 2 Gene Precursor and Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin 2 (EM-2) is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH₂) renowned for its high affinity and selectivity as an agonist for the μ-opioid receptor, playing a crucial role in analgesia. Despite its well-characterized pharmacological profile, the gene encoding its precursor and the definitive biosynthesis pathway remain elusive. This technical guide provides a comprehensive overview of the current understanding of Endomorphin 2, detailing its putative precursor, a hypothetical biosynthesis pathway based on established neuropeptide processing, quantitative pharmacological data, and detailed experimental protocols for its study. This document aims to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

The Undiscovered Precursor of Endomorphin 2

A striking feature in the study of endomorphins is that the gene encoding their precursor has not yet been identified.[1] This is in stark contrast to other endogenous opioid peptides like endorphins and enkephalins, whose precursor proteins (proopiomelanocortin, proenkephalin, and prodynorphin) are well-characterized. The absence of a known precursor gene for Endomorphin 2 has led to the hypothesis of a putative pro-Endomorphin 2 protein.

Based on the general structure of neuropeptide precursors, it is postulated that a putative prepro-Endomorphin 2 would be a larger protein that undergoes a series of post-translational modifications to yield the active Endomorphin 2 peptide. This precursor would likely contain a signal peptide at its N-terminus, directing it to the secretory pathway, followed by the propeptide sequence containing one or more copies of the Endomorphin 2 sequence.

A Hypothetical Biosynthesis Pathway for Endomorphin 2

In the absence of a known precursor gene, the biosynthesis pathway for Endomorphin 2 is inferred from the well-established general pathway for neuropeptide synthesis.[2][3] This process begins with the transcription of the gene into mRNA, followed by translation into a prepropeptide. The subsequent steps are a series of enzymatic modifications that occur within the endoplasmic reticulum and Golgi apparatus, and continue in secretory vesicles as they are transported down the axon.

The key post-translational processing steps in the hypothetical biosynthesis of Endomorphin 2 are:

-

Signal Peptide Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is cleaved from the prepropeptide to form the propeptide.[3]

-

Prohormone Cleavage: The propeptide is then cleaved by prohormone convertases (PCs), such as PC1/3 and PC2, at specific basic amino acid residues (lysine and/or arginine) flanking the Endomorphin 2 sequence.[4]

-

Carboxypeptidase Trimming: Following cleavage by PCs, a carboxypeptidase E-like enzyme would remove the C-terminal basic residues.

-

C-terminal Amidation: For Endomorphin 2 to be active, its C-terminus must be amidated. This crucial step is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which converts a C-terminal glycine residue into an amide group. This implies that the Endomorphin 2 sequence within its precursor is likely followed by a glycine residue (Tyr-Pro-Phe-Phe-Gly).

Hypothetical Biosynthesis Pathway of Endomorphin 2.

Quantitative Pharmacological Data

Endomorphin 2 exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the μ-opioid receptor. The following table summarizes the binding affinities (Ki values) of Endomorphin 2 for various opioid receptors.

| Receptor Subtype | Species | Ki (nM) | Reference |

| μ-Opioid Receptor | Human | 0.34 | |

| μ-Opioid Receptor | Rat | 0.67 | |

| δ-Opioid Receptor | Rat | > 10,000 | |

| κ-Opioid Receptor | Rat | > 10,000 |

Ki is the inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

In addition to its high binding affinity, Endomorphin 2 is a potent analgesic. Studies in rodents have shown that intracerebroventricular administration of Endomorphin 2 produces potent antinociception with an ED50 (the dose that produces a therapeutic effect in 50% of the population) in the nanomolar range.

Experimental Protocols

The study of Endomorphin 2 relies on sensitive and specific analytical techniques. Below are detailed methodologies for two key experimental procedures used in Endomorphin 2 research.

Quantification of Endomorphin 2 by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as Endomorphin 2, in biological samples.

Methodology:

-

Antibody Production: Specific antibodies against Endomorphin 2 are raised in animals (e.g., rabbits) by immunization with an Endomorphin 2-carrier protein conjugate.

-

Radiolabeling: A known quantity of Endomorphin 2 is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.

-

Standard Curve Generation: A standard curve is prepared using known concentrations of unlabeled Endomorphin 2.

-

Competitive Binding: A fixed amount of anti-Endomorphin 2 antibody and ¹²⁵I-labeled Endomorphin 2 are incubated with either the standard solutions or the unknown biological samples. The unlabeled Endomorphin 2 in the standards or samples competes with the radiolabeled Endomorphin 2 for binding to the limited number of antibody sites.

-

Separation of Bound and Free Antigen: The antibody-bound Endomorphin 2 is separated from the free (unbound) Endomorphin 2. This can be achieved by precipitation of the antibody-antigen complexes using a secondary antibody.

-

Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The concentration of Endomorphin 2 in the unknown samples is determined by comparing the level of radioactivity with the standard curve.

Experimental Workflow for Endomorphin 2 Radioimmunoassay.

Identification and Characterization of Endomorphin 2 by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the identification, quantification, and structural elucidation of molecules.

Methodology:

-

Sample Preparation and Extraction: Endomorphin 2 is extracted from biological tissues, often using solid-phase extraction to concentrate the peptide and remove interfering substances.

-

Chromatographic Separation: The extracted sample is typically subjected to high-performance liquid chromatography (HPLC) to separate Endomorphin 2 from other peptides and molecules.

-

Ionization: The separated peptide is ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The ionized Endomorphin 2 molecules are introduced into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a mass spectrum that shows the relative abundance of ions at different m/z values. The molecular weight of Endomorphin 2 can be determined from this spectrum.

-

Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the identity of Endomorphin 2, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion corresponding to the mass of Endomorphin 2 is selected and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence of the peptide.

Conclusion and Future Directions

Endomorphin 2 remains a significant peptide in the field of opioid research due to its potent and selective analgesic properties. However, the lack of a known gene precursor presents a major gap in our understanding of its endogenous regulation and function. Future research efforts should be directed towards identifying the elusive Endomorphin 2 gene, which will be instrumental in fully elucidating its biosynthesis pathway and physiological roles. The application of advanced genomic and proteomic techniques will be crucial in this endeavor. A complete understanding of the Endomorphin 2 system holds promise for the development of novel analgesics with improved side-effect profiles.

References

Structural Analysis of Endomorphin-2 and its TFA Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Endomorphin-2, a potent and highly selective endogenous agonist for the μ-opioid receptor. The document details the primary, secondary, and tertiary structural features of Endomorphin-2, the methodologies used for its characterization, and the implications of its structure on its biological activity. A discussion on its common trifluoroacetate (TFA) salt form is also included.

Introduction to Endomorphin-2

Endomorphin-2 is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂[1]. It belongs to the endomorphin family of endogenous opioid peptides, which exhibit the highest known affinity and selectivity for the μ-opioid receptor[2][3]. This receptor is the primary target for opioid analgesics like morphine. Due to its potent analgesic properties, Endomorphin-2 is a subject of significant interest in pain management research and the development of novel therapeutics with potentially fewer side effects than traditional opioids.

Table 1: General Properties of Endomorphin-2

| Property | Value |

| Amino Acid Sequence | Tyr-Pro-Phe-Phe-NH₂ |

| Molecular Formula | C₃₂H₃₇N₅O₅ |

| Molecular Weight | 571.67 g/mol |

| Primary Receptor | μ-opioid receptor |

Primary Structure Elucidation

The primary structure, or amino acid sequence, of Endomorphin-2 is fundamental to its function. It is typically confirmed through a combination of solid-phase peptide synthesis and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

Endomorphin-2 is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS)[4][5]. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

-

Resin Preparation: A Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Phe-OH, is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl group of Tyrosine.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide as a white powder, usually as a TFA salt.

Purification and Mass Spectrometry

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The primary structure and purity are then confirmed using mass spectrometry.

-

HPLC Purification: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and injected into an RP-HPLC system equipped with a C18 column. A linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is used to elute the peptide. Fractions are collected and analyzed for purity.

-

Mass Spectrometry Analysis: The purified fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence through fragmentation analysis.

Table 2: Example ESI-MS/MS Fragmentation Data for Endomorphin-2 (Note: Specific experimental fragmentation data for Endomorphin-2 is not readily available in the public domain. This table provides a theoretical example of expected b and y ion series for the Tyr-Pro-Phe-Phe-NH₂ sequence.)

| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |

| b₁ | 164.07 | y₁ | 165.09 |

| b₂ | 261.12 | y₂ | 312.16 |

| b₃ | 408.19 | y₃ | 409.21 |

| y₄ | 572.28 |

Secondary and Tertiary Structure Analysis

The three-dimensional conformation of Endomorphin-2 is crucial for its interaction with the μ-opioid receptor. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to elucidate its solution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the conformation of Endomorphin-2 in solution. Studies have shown that Endomorphin-2 exists as a mixture of cis and trans isomers around the Tyr¹-Pro² peptide bond. The conformational ensemble is characterized by the presence of β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds.

-

Sample Preparation: A sample of purified Endomorphin-2 is dissolved in a deuterated solvent, such as DMSO-d₆ or a mixture of H₂O/D₂O.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: To identify the chemical shifts of protons.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

-

Data Analysis and Structure Calculation: The NMR data are used to assign the resonances to specific atoms in the peptide. The NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are then used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data.

Table 3: Example ¹H NMR Chemical Shift Assignments for Endomorphin-2 (Note: A complete, experimentally verified table of chemical shifts for Endomorphin-2 is not consistently available in the literature. This table presents representative chemical shift ranges for the amino acid residues.)

| Residue | Proton | Chemical Shift (ppm) |

| Tyr¹ | α-H | 4.0 - 4.5 |

| β-H | 2.8 - 3.2 | |

| Aromatic | 6.7 - 7.1 | |

| Pro² | α-H | 4.2 - 4.6 |

| β,γ,δ-H | 1.8 - 3.7 | |

| Phe³ | α-H | 4.5 - 4.9 |

| β-H | 2.9 - 3.3 | |

| Aromatic | 7.1 - 7.4 | |

| Phe⁴ | α-H | 4.4 - 4.8 |

| β-H | 2.8 - 3.2 | |

| Aromatic | 7.1 - 7.4 | |

| Amide | -NH₂ | 7.0 - 7.5 |

The Trifluoroacetate (TFA) Salt of Endomorphin-2

During the synthesis and purification of peptides using TFA, the final product is often isolated as a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion to the protonated basic groups on the peptide, such as the N-terminal amine.

The presence of the TFA counter-ion can potentially influence the peptide's properties:

-

Solubility: TFA salts of peptides are generally soluble in aqueous solutions.

-

Structure: The TFA counter-ion can interact with the peptide backbone and side chains, potentially influencing its conformation in the solid state and in solution. However, for flexible peptides like Endomorphin-2, the conformational changes induced by the TFA counter-ion in solution are generally considered to be minor.

-

Biological Activity: For in vitro and in vivo studies, the presence of TFA can sometimes interfere with biological assays. Therefore, it is often desirable to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride, through ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid.

Biological Activity and Signaling Pathway

Endomorphin-2 exerts its biological effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

G-Protein Signaling Pathway

Upon binding of Endomorphin-2, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, leading to an overall inhibitory effect on neuronal excitability and the analgesic response.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestins. This process is typically initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin binding to the phosphorylated receptor can lead to:

-

Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thus terminating G-protein-mediated signaling.

-

Receptor Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2) to promote the internalization of the receptor from the cell surface.

-

Biased Signaling: In some cases, β-arrestin can initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for other signaling molecules like MAP kinases. Endomorphin-2 has been suggested to be a biased agonist, showing a preference for β-arrestin recruitment over G-protein activation under certain conditions.

Conclusion

The structural analysis of Endomorphin-2 reveals a tetrapeptide with a specific amino acid sequence and a defined, yet flexible, three-dimensional structure that is critical for its high-affinity binding to the μ-opioid receptor. Its synthesis and purification are well-established, and its biological activity is mediated through complex intracellular signaling pathways. The common TFA salt form is a result of the standard synthetic and purification procedures and may have minor effects on the peptide's properties. A thorough understanding of the structure-activity relationship of Endomorphin-2 is essential for the design of novel analgesics with improved therapeutic profiles. Further research to obtain high-resolution crystal structures and more detailed NMR data will continue to refine our understanding of this important endogenous opioid.

References

- 1. omizzur.com [omizzur.com]

- 2. Conformational analysis of endomorphin-2 by molecular dynamics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

Endomorphin-2 Localization: A Comparative Analysis of Spinal Cord and Brain Tissue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its distinct distribution throughout the central nervous system (CNS) suggests a pivotal role in various physiological processes, most notably nociceptive modulation. This technical guide provides a comprehensive overview of the differential localization of endomorphin-2 in spinal versus brain tissue, summarizing key quantitative findings, detailing prevalent experimental methodologies, and illustrating associated signaling pathways and workflows. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel analgesic therapies.

Comparative Distribution of Endomorphin-2

Immunohistochemical and radioimmunoassay studies have established a clear differential distribution of endomorphin-2, with a marked prevalence in the spinal cord compared to the brain.[3][4] This contrasts with endomorphin-1, which exhibits a more widespread and dense distribution throughout the brain.[3]

Endomorphin-2 Localization in the Spinal Cord

The spinal cord, particularly the superficial laminae of the dorsal horn, exhibits the highest density of endomorphin-2-like immunoreactive fibers and terminals. This strategic localization places EM-2 in a prime position to modulate incoming nociceptive information from primary afferent neurons.

Key findings regarding spinal cord localization:

-

Superficial Dorsal Horn (Laminae I and II): A dense aggregation of EM-2 immunoreactive varicose fibers is consistently observed.

-

Primary Afferent Neurons: Endomorphin-2 is synthesized in small- to medium-sized primary sensory neurons in the dorsal root ganglia and transported to their terminals in the dorsal horn.

-

Co-localization: In these primary afferent neurons, EM-2 is often co-localized with other key neurotransmitters involved in pain signaling, such as substance P (SP) and calcitonin gene-related peptide (CGRP).

-

Synaptic Connections: Electron microscopy studies have confirmed that EM-2-immunoreactive axon terminals form axo-dendritic, axo-somatic, and axo-axonic synapses in the dorsal horn, providing a morphological basis for its role as a neurotransmitter in pain regulation.

Endomorphin-2 Localization in the Brain

While less concentrated than in the spinal cord, endomorphin-2 immunoreactivity is present in several specific brain regions, suggesting its involvement in a broader range of functions beyond spinal analgesia, including autonomic regulation, stress responsiveness, and reward-seeking behavior.

Table 1: Distribution of Endomorphin-2-like Immunoreactivity in Rat Brain and Spinal Cord

| Region | Level of Immunoreactivity | Reference(s) |

| Spinal Cord | ||

| Superficial Dorsal Horn (Laminae I & II) | High Density | |

| Deeper Dorsal Horn Laminae | Low to Moderate Density | |

| Ventral Horn | Sparse | |

| Dorsal Root Ganglia | Present in Neurons | |

| Brain | ||

| Brainstem | ||

| Nucleus of the Solitary Tract | Present in Perikarya & Fibers | |

| Periaqueductal Gray | Notable Staining | |

| Locus Coeruleus | Notable Staining | |

| Parabrachial Nucleus | Notable Staining | |

| Nucleus Raphe Magnus | Modest Immunoreactivity | |

| Hypothalamus | ||

| Posterior Hypothalamus | Present in Perikarya | |

| Various Hypothalamic Nuclei | Present | |

| Limbic System | ||

| Nucleus Accumbens | Enriched | |

| Septum | Enriched | |

| Amygdala | Enriched | |

| Bed Nucleus of the Stria Terminalis | Present | |

| Thalamus | ||

| Midline Thalamic Nuclei | Enriched | |

| Other Brain Regions | ||

| Cortex | Absent | |

| Striatum | Negligible / Absent | |

| Hippocampus | Absent |

Experimental Protocols

The localization of endomorphin-2 is primarily determined through immunodetection techniques, including immunohistochemistry and radioimmunoassay.

Immunohistochemistry (IHC) for Endomorphin-2

Immunohistochemistry is the most common method for visualizing the distribution of EM-2 within tissue sections.

-

Tissue Preparation:

-

Animals (typically rats or mice) are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

The brain and spinal cord are dissected, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.

-

Tissues are sectioned using a cryostat or vibratome.

-

-

Immunostaining Procedure:

-

Sections are washed in a buffer (e.g., PBS) and then incubated in a blocking solution (e.g., normal goat serum with Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody specific to endomorphin-2 overnight at 4°C. The specificity of the antibody is critical and should be verified by pre-absorption controls with the target peptide.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

The avidin-biotin-peroxidase complex method is then employed, followed by visualization with a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Fluorescence Immunohistochemistry: For co-localization studies, fluorescently labeled secondary antibodies are used, allowing for the simultaneous visualization of multiple antigens (e.g., EM-2 and substance P).

-

Immunoelectron Microscopy: For ultrastructural analysis, a similar protocol is followed, but with modifications for electron microscopy, including the use of smaller gold-conjugated secondary antibodies to identify the precise subcellular localization of EM-2 within axon terminals and vesicles.

Immunohistochemistry Workflow for EM-2.

Radioimmunoassay (RIA) for Endomorphin-2

RIA is a quantitative technique used to measure the concentration of EM-2 in tissue homogenates or biological fluids.

-

Principle: The assay is based on the competition between unlabeled EM-2 (in the sample or standard) and a fixed amount of radiolabeled EM-2 (tracer, typically with Iodine-125) for a limited number of binding sites on a specific anti-EM-2 antibody.

-

General Procedure:

-

Standard Curve Preparation: A series of standards with known concentrations of EM-2 are prepared.

-

Incubation: Standards or unknown samples are incubated with the specific anti-EM-2 antibody and the ¹²⁵I-labeled EM-2 tracer.

-

Separation: The antibody-bound EM-2 is separated from the free (unbound) EM-2. This is often achieved by adding a second antibody that precipitates the primary antibody.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of EM-2 in the unknown samples is determined by comparing its ability to displace the tracer with the standard curve.

-

Radioimmunoassay (RIA) Principle.

Signaling Pathways

Endomorphin-2 exerts its effects by binding to and activating the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation primarily involves Gαi/o proteins.

-

Mechanism of Action:

-

Binding: EM-2 binds to the extracellular domain of the MOR.

-

G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

-

-

Overall Effect: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters (such as substance P) from presynaptic terminals. In the context of the spinal dorsal horn, this action results in potent analgesia.

Endomorphin-2 Signaling Pathway via MOR.

Conclusion and Future Directions

The differential localization of endomorphin-2, with its high concentration in the spinal cord's nociceptive processing regions, strongly supports its role as a key endogenous modulator of pain. In contrast, its discrete presence in specific brain nuclei suggests a more nuanced role in supraspinal functions. For drug development professionals, the selective spinal action of EM-2 presents an attractive profile for developing potent analgesics with potentially fewer centrally-mediated side effects compared to traditional opioids. Future research should focus on elucidating the precise neural circuits modulated by EM-2 in both the brain and spinal cord and exploring the therapeutic potential of targeting the endomorphin system for the management of chronic pain states.

References

- 1. Isolation and distribution of endomorphins in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 3. Differential distribution of endomorphin 1- and endomorphin 2-like immunoreactivities in the CNS of the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Effects of Endomorphin-2 on Cardiovascular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo cardiovascular effects of Endomorphin-2 (EM-2), a potent and highly selective endogenous agonist for the μ-opioid receptor.[1] The content herein summarizes key quantitative data from preclinical studies, details common experimental protocols, and illustrates the underlying signaling pathways.

Endomorphin-2, with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is predominantly found in the spinal cord and plays a significant role in analgesia.[1] Beyond its analgesic properties, EM-2 exerts notable effects on the cardiovascular system, primarily characterized by hypotensive and bradycardic responses. These effects are mediated through both central and peripheral mechanisms, making EM-2 a subject of interest for understanding cardiovascular regulation and for potential therapeutic applications.

Quantitative Data on Cardiovascular Effects

The cardiovascular responses to Endomorphin-2 administration are dose-dependent and vary with the route of administration and the physiological state of the animal model. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Effects of Intracerebroventricular (icv) Administration of Endomorphin-2 on Mean Arterial Pressure (MAP) in Rats

| Animal Model | Dose (mcg) | Change in MAP (kPa) | Reference |

| Spontaneously Hypertensive Rats (SHR) | 8 | -2.667 | [2] |

| Spontaneously Hypertensive Rats (SHR) | 16 | -4.0 | [2] |

| Spontaneously Hypertensive Rats (SHR) | 32 | -6.534 | [2] |

| Wistar Kyoto (WKY) Rats (Normotensive) | 8 | -1.200 | |

| Wistar Kyoto (WKY) Rats (Normotensive) | 16 | -1.467 |

Table 2: Effects of Intravenous (iv) Administration of Endomorphin-2 and its Analog on Cardiovascular Parameters in Rats

| Compound | Dose (nmol/kg) | % Change in Systemic Arterial Pressure | % Change in Heart Rate | % Change in Cardiac Output | % Change in Total Peripheral Resistance | Reference |

| Endomorphin-2 | 30 | ~ -15% | ~ -10% | ~ -15% | ~ -5% | |

| Endomorphin-2 | 100 | ~ -25% | ~ -15% | ~ -20% | ~ -10% | |

| TAPP | 30 | ~ -15% | ~ -10% | ~ -15% | ~ -5% | |

| TAPP | 100 | ~ -25% | ~ -15% | ~ -20% | ~ -10% |

*TAPP: [D-Ala2]endomorphin 2, a synthetic analog of Endomorphin-2.

Table 3: Effects of Endomorphin-2 Microinjection into the Nucleus Tractus Solitarius (NTS) on Cardiovascular Parameters in Rats

| Animal Model | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Effect on Greater Splanchnic Nerve Activity (GSNA) | Reference |

| Wistar Rats | Decrease | Decrease | Decrease | |

| Spontaneously Hypertensive Rats (SHR) | Smaller Decrease vs. WKY | Smaller Decrease vs. WKY | Smaller Decrease vs. WKY |

Signaling Pathways

Endomorphin-2's cardiovascular effects are mediated by complex signaling pathways in both the central nervous system and the periphery.

Central Mechanism in the Nucleus Tractus Solitarius (NTS)

In the medial NTS (mNTS), Endomorphin-2 acts on μ-opioid receptors located on GABAergic interneurons. This interaction inhibits the release of GABA, leading to the disinhibition and subsequent excitation of secondary mNTS neurons. This cascade ultimately results in depressor and bradycardic responses.

Peripheral Vasodilator Mechanism